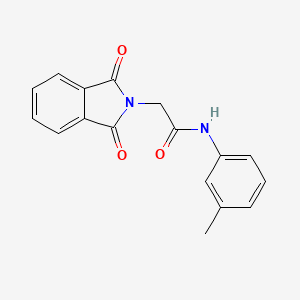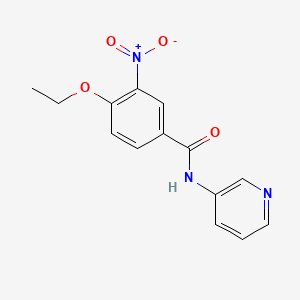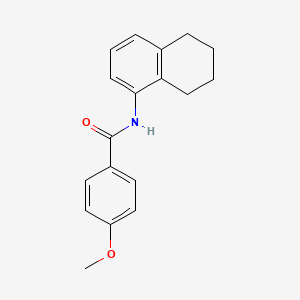![molecular formula C19H19N5O2 B5690231 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of quinolone compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. PPQ has been found to possess unique properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied extensively for its potential applications in various fields. In medicine, it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to be effective in controlling the growth of weeds, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its potential use as a fluorescent probe. It has been found to be highly sensitive to changes in the environment, making it a promising tool for environmental monitoring.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes, which are responsible for the growth and proliferation of cancer cells. This compound has also been shown to interact with DNA, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone possesses several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale experiments. This compound is also stable under a wide range of conditions, making it suitable for long-term storage. However, this compound also possesses certain limitations. It is relatively expensive compared to other compounds, making it less accessible for researchers with limited funding. In addition, this compound has been found to be toxic to certain cell lines, making it unsuitable for certain types of experiments.
Direcciones Futuras
There are several future directions for the research of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action will provide insights into the potential applications of this compound in various fields. Additionally, future research can focus on the development of new derivatives of this compound with improved properties, such as increased potency and reduced toxicity. Finally, further research can focus on the potential applications of this compound in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections.
In conclusion, this compound is a synthetic compound with unique properties that make it a promising candidate for further research. The synthesis method has been optimized to yield high purity and yield, making it suitable for large-scale experiments. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. The mechanism of action of this compound is not fully understood, but it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound possesses several advantages for lab experiments, but also possesses certain limitations. There are several future directions for the research of this compound, including the further optimization of the synthesis method, investigation of the mechanism of action, development of new derivatives, and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone involves the reaction of 4-chloro-2-aminopyrimidine with 1-piperidinyl-4-formyl-2(1H)-quinolinone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.
Propiedades
IUPAC Name |
4-[4-(pyrimidin-2-ylamino)piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-17-12-15(14-4-1-2-5-16(14)23-17)18(26)24-10-6-13(7-11-24)22-19-20-8-3-9-21-19/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCCXKAWWUPRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![[4-({1-[4-(diethylamino)benzoyl]pyrrolidin-3-yl}methyl)phenyl]methanol](/img/structure/B5690173.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)
![benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5690262.png)